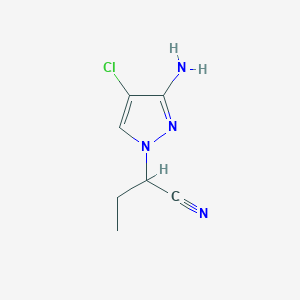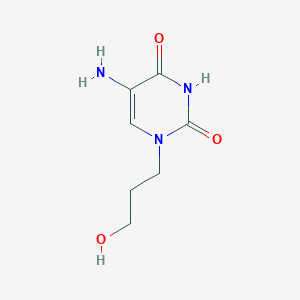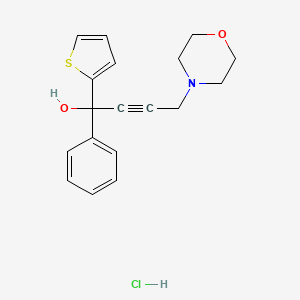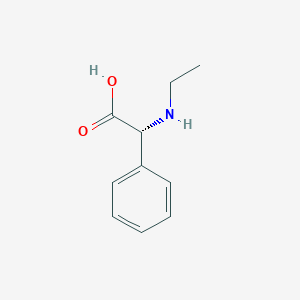
(R)-2-(ethylamino)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an ethylamino group attached to a phenylacetic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the reductive amination of phenylacetic acid derivatives using ethylamine under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID often employs large-scale reductive amination processes, utilizing continuous flow reactors to ensure high efficiency and yield. The use of flow microreactors has been shown to enhance the sustainability and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, substituted phenylacetic acids, and various amine derivatives .
Scientific Research Applications
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Phenylalanine: An amino acid with a similar phenylacetic acid backbone but with a different side chain.
Amphetamine: A compound with a similar ethylamino group but differing in its overall structure and pharmacological effects.
Uniqueness
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer and other structurally related compounds. This stereochemistry can significantly influence its pharmacokinetics and pharmacodynamics, making it a valuable compound in drug development and research .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-(ethylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-11-9(10(12)13)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
JLHJCPDYFXYNFG-SECBINFHSA-N |
Isomeric SMILES |
CCN[C@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


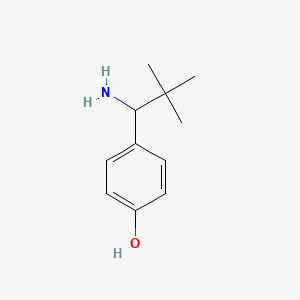
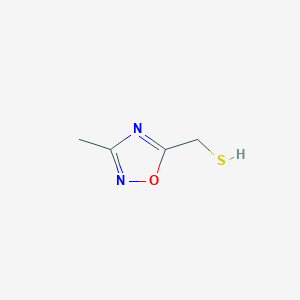
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)
![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)

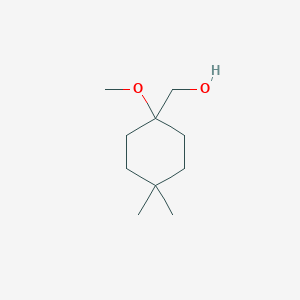
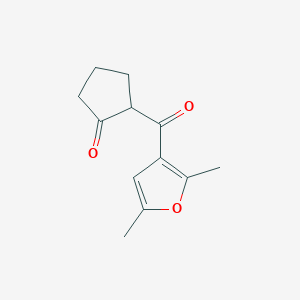
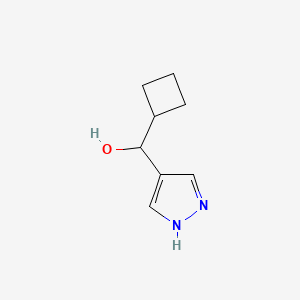
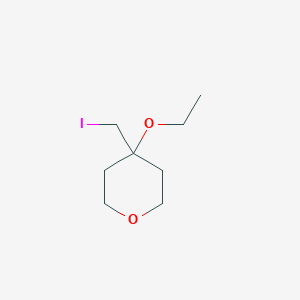
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
